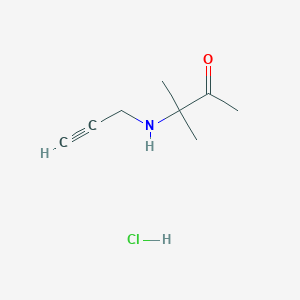![molecular formula C8H11ClN2O2S B7982659 3-(2,3-Dihydroimidazo[2,1-{b}][1,3]thiazol-6-yl)propanoic acid](/img/structure/B7982659.png)
3-(2,3-Dihydroimidazo[2,1-{b}][1,3]thiazol-6-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dihydroimidazo[2,1-{b}][1,3]thiazol-6-yl)propanoic acid is a research compound with the molecular formula C8H11ClN2O2S and a molecular weight of 234.70 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.
Vorbereitungsmethoden
The synthesis of 3-(2,3-Dihydroimidazo[2,1-{b}][1,3]thiazol-6-yl)propanoic acid involves several steps:
Condensation of 2-aminothiophenol with ethyl acrylate: This reaction forms 2-(2-ethoxycarbonylvinyl)thiophene using a base catalyst.
Reaction with 2-bromoacetamide: The intermediate 2-(2-ethoxycarbonylvinyl)thiophene reacts with 2-bromoacetamide to form 3-(2-bromoacetylthiophen-2-yl)propanoic acid ethyl ester.
Substitution with imidazole: The bromine atom in 3-(2-bromoacetylthiophen-2-yl)propanoic acid ethyl ester is substituted with an imidazole ring using imidazole.
Hydrolysis: The ethyl ester is hydrolyzed to form this compound.
Analyse Chemischer Reaktionen
3-(2,3-Dihydroimidazo[2,1-{b}][1,3]thiazol-6-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, leading to various derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dihydroimidazo[2,1-{b}][1,3]thiazol-6-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in various industrial processes, including the development of new materials and chemicals.
Wirkmechanismus
The mechanism of action of 3-(2,3-Dihydroimidazo[2,1-{b}][1,3]thiazol-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to particular receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
3-(2,3-Dihydroimidazo[2,1-{b}][1,3]thiazol-6-yl)propanoic acid can be compared with other similar compounds, such as:
- 3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid hydrochloride
- (6,6-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N-dicyclohexylcarbamimidothioate
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The unique features of this compound make it particularly valuable for certain research applications.
Eigenschaften
IUPAC Name |
3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.ClH/c11-7(12)2-1-6-5-10-3-4-13-8(10)9-6;/h5H,1-4H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPVJWYZRVTOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(dimethylamino)propyl]octahydroquinolin-4(1{H})-one](/img/structure/B7982632.png)
![4'-t-Butyl-6-methoxy-2,3,4,9-tetrahydrospiro[$b-carboline-1,1'-cyclohexane] hydrochloride](/img/structure/B7982636.png)
![Methyl 7-amino-1H-benzo[d]imidazole-5-carboxylate dihydrochloride](/img/structure/B7982638.png)

![1-Cyclopent-1-en-1-yl-3-[(1,1-dimethylprop-2-yn-1-yl)amino]propan-1-one](/img/structure/B7982656.png)




![1-[4,5-dimethoxy-2-(1{H}-pyrrol-1-yl)phenyl]methanamine](/img/structure/B7982695.png)
